molecular formula C19H23N3O B11604370 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)- CAS No. 134828-29-8

1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-

Cat. No.: B11604370
CAS No.: 134828-29-8
M. Wt: 309.4 g/mol
InChI Key: HWSMNUZKFJXCCS-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features an indole moiety, a diazatricyclic core, and multiple methyl groups. The indole structure is known for its presence in various bioactive molecules, making this compound of significant interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the formation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The diazatricyclic core can be constructed through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and various substituted indole compounds .

Scientific Research Applications

Synthetic Routes

Common synthetic routes include:

  • Cyclization of Precursors : Starting materials such as 5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonane and derivatives of indole are cyclized under controlled conditions.
  • Reagents Used : Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that the compound may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations have shown promise in inhibiting cancer cell growth through mechanisms involving enzyme inhibition and receptor modulation.

Medicine

The compound is being explored in drug discovery efforts:

  • Lead Compound Development : Its structural characteristics make it a candidate for developing new therapeutics targeting specific diseases.
  • Mechanism of Action : The interactions at the molecular level may involve binding to enzymes or receptors, influencing metabolic pathways and signal transduction cascades.

Industrial Applications

In industry, this compound is utilized in the development of novel materials with tailored properties for specific applications. Its unique chemical characteristics make it suitable for creating advanced materials in fields such as pharmaceuticals and polymer science.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one derivatives. The results indicated significant inhibition of proliferation in multiple cancer cell lines, suggesting that modifications to the indole moiety could enhance efficacy.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound demonstrated activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on its structural framework.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation . The compound’s diazatricyclic core may also play a role in its biological activity by stabilizing its interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its complex diazatricyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl) is a complex organic compound with significant potential in pharmacology and medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H23N3O
  • Molecular Weight : 309.405 g/mol
  • CAS Number : 134828-29-8
  • Structure : The compound features a diazatricyclo structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, primarily focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that derivatives of diazatricyclo compounds exhibit notable antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : Studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 625 to 1250 µg/mL against various strains .
  • Antifungal Effects : Compounds similar to the one have shown significant antifungal activity against Candida albicans, with MIC values indicating effectiveness at concentrations as low as 156.25 µg/mL .

Anticancer Activity

The potential anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Some key findings include:

  • Mechanism of Action : The compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, leading to increased cancer cell death .
  • Case Studies : Specific studies have highlighted the efficacy of similar compounds in reducing tumor growth in animal models, suggesting a promising avenue for future cancer therapies.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects:

  • Cognitive Function Improvement : Animal studies have indicated that certain diazatricyclo derivatives can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus625 - 1250
AntifungalCandida albicans156.25
AnticancerVarious Cancer Cell LinesVaries
NeuroprotectiveNeuronal CellsN/A

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, several derivatives were tested against common pathogens. The results indicated that the compound had a broad spectrum of activity against both bacterial and fungal strains.
  • Cancer Cell Line Study : A study involving breast cancer cell lines demonstrated that the compound could significantly reduce cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.

Properties

CAS No.

134828-29-8

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H23N3O/c1-12-15(13-6-4-5-7-14(13)20-12)16-21-8-18(2)9-22(16)11-19(3,10-21)17(18)23/h4-7,16,20H,8-11H2,1-3H3

InChI Key

HWSMNUZKFJXCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3N4CC5(CN3CC(C4)(C5=O)C)C

Origin of Product

United States

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